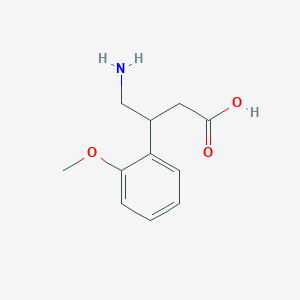
4-Amino-3-(2-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(2-methoxyphenyl)butanoic acid is an organic compound with a molecular formula of C11H15NO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine. The final step involves the addition of butanoic acid to the amine to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst choice are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-(2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
4-Amino-3-(2-methoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in neurological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
4-Phenylbutyric Acid: Known for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
3-Aminobutanoic Acid: Used as a chemical intermediate in organic synthesis.
2-(4-Aminophenyl)butanoic Acid: Utilized in life sciences research for its biological activities.
Uniqueness: 4-Amino-3-(2-methoxyphenyl)butanoic acid is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in various scientific applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-amino-3-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-9(10)8(7-12)6-11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14) |
Clave InChI |
SYJLCBIXKAZNEN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
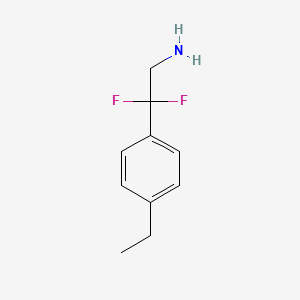
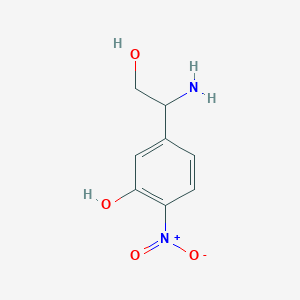
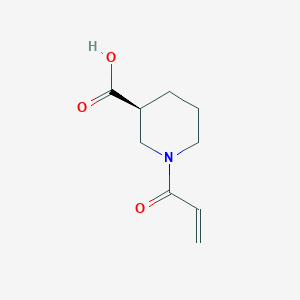
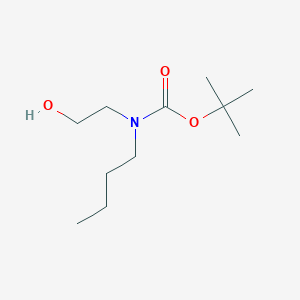
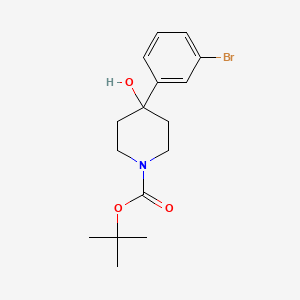
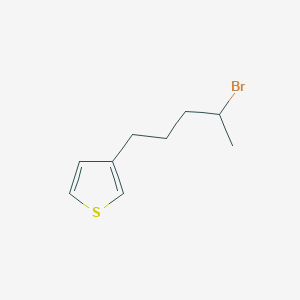
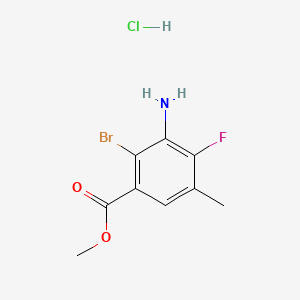

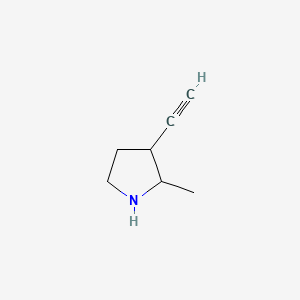
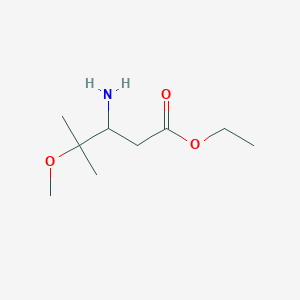

![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
